2,3-Dihydro-1,4-benzodioxin-2-one

Übersicht

Beschreibung

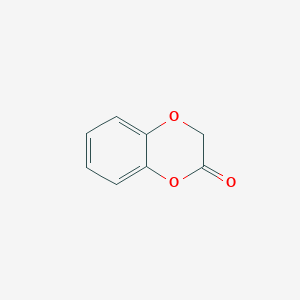

2,3-Dihydro-1,4-benzodioxin-2-one, also known as 1,4-Benzodioxin, 2,3-dihydro-, is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.14791. It is also known by other names such as 1,4-Benzodioxan, Ethylene o-phenylene dioxide, Pyrocatechol ethylene ether, and 1,2-(Ethylenedioxy)benzene1.

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one involves several steps. One method starts with the reaction of N-2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO32. This yields N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides2.Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxin-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H23. The 3D structure of the molecule can be viewed using Java or Javascript3.

Chemical Reactions Analysis

2,3-Dihydro-1,4-benzodioxin-2-one has been used in the synthesis of stereoisomers which were evaluated as α- and β-adrenergic antagonists4. It has also been used in the synthesis of inhibitors of 5-lipoxygenase, making it useful for the treatment of inflammatory diseases such as asthma and arthritis5.

Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxin-2-one has a molecular weight of 136.14791. Its physical and chemical properties have not been extensively studied, but it is known to be a solid at room temperature7.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

- Scientific Field : Materials Science

- Application Summary : The compound is used in the synthesis of a new organic nonlinear optical (NLO) material .

- Methods of Application : The material is synthesized by the reflux method, and single crystals are grown by slow evaporation technique .

- Results : The material exhibits significant two-photon absorption, nonlinear refraction, and optical limiting under the continuous wave regime. It’s suggested that the studied molecule could be a potential NLO material for frequency generator, optical limiters, and optical switching applications .

Synthesis of Biologically Relevant N- and O-Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : The compound is used in the one-pot synthesis of 1,4-benzoxazines, 1,4-benzodioxins, and their 2,3-dihydro derivatives .

- Methods of Application : The synthesis involves new synthetic strategies such as metal-catalyzed reactions, cascade reactions, or microwave irradiation .

- Results : The one-pot synthesis of these biologically relevant N- and O-heterocycles has been revitalized .

Therapeutic Applications

- Scientific Field : Medicinal Chemistry

- Application Summary : The 2,3-dihydro-1,4-benzodioxin ring system is present in a large number of structures of therapeutic agents possessing important biological activities .

- Methods of Application : The compound is used in the synthesis of various therapeutic agents .

- Results : Some of these agents are antihypertensive, involved in nervous breakdown and schizophrenia, or represent an attractive therapeutic target for the treatment of glaucoma .

Synthesis of Anticancer Agents and Other Medicinal Compounds

- Scientific Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : 2,3-Dihydrobenzoxathiine derivatives, which include 2,3-Dihydro-1,4-benzodioxin-2-one, are used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin inhibitors, and antimycotic agents .

- Methods of Application : The compound is used in the synthesis of these medicinal compounds .

- Results : These compounds have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .

Preparation of Chiral Building Blocks

- Scientific Field : Biochemistry

- Application Summary : The compound is used in the efficient preparation of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid .

- Methods of Application : The preparation involves the use of an indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis .

- Results : Both the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are produced in >99% e.e . These enantiomers are valuable chiral synthons for enantiospecific synthesis of therapeutic agents .

Optoelectronic Applications

- Scientific Field : Materials Science

- Application Summary : The compound is used in the synthesis of a novel material 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide for optoelectronic applications .

- Methods of Application : The material is synthesized and its structural, thermal, dielectric, and nonlinear optical properties are investigated .

- Results : The material exhibits significant properties suitable for optoelectronic applications .

Enzymatic Synthesis of Chiral Motifs

- Scientific Field : Biochemistry

- Application Summary : Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

- Methods of Application : Using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate, engineered Candida antarctica lipase B is used to catalyze the kinetic resolution of the substrate .

- Results : The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .

Synthesis of N-Substituted Compounds

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : The compound is used in the synthesis of N-substituted compounds .

- Methods of Application : The compound is used in the synthesis of these medicinal compounds .

- Results : The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Safety And Hazards

The safety and hazards of 2,3-Dihydro-1,4-benzodioxin-2-one are not well-documented. However, one source indicates that it may have hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P5018.

Zukünftige Richtungen

The 2,3-dihydro-1,4-benzodioxin-2-one core has been developed for the synthesis of inhibitors of 5-lipoxygenase, which are useful for the treatment of inflammatory diseases such as asthma and arthritis5. The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases9. This suggests that 2,3-Dihydro-1,4-benzodioxin-2-one and its derivatives may have potential for further development in the field of medicinal chemistry9.

Eigenschaften

IUPAC Name |

1,4-benzodioxin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEKGOXADQVOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405555 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2,3-Dihydro-1,4-benzodioxin-2-one | |

CAS RN |

4385-48-2 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZODIOXAN-2-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

55 °C | |

| Record name | 1,4-Benzodioxin-2(3H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)

![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)

![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)